N-[3,3'-DIMETHOXY-4'-(4-METHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE
Description
Properties
IUPAC Name |
4-methoxy-N-[2-methoxy-4-[3-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O6/c1-35-23-11-5-19(6-12-23)29(33)31-25-15-9-21(17-27(25)37-3)22-10-16-26(28(18-22)38-4)32-30(34)20-7-13-24(36-2)14-8-20/h5-18H,1-4H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMZDQPAPLJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-DIMETHOXY-4’-(4-METHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amidation: The benzamido groups are introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzamido groups, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamido derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may serve as probes or inhibitors for studying enzyme functions and protein interactions due to their ability to interact with biological macromolecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which N-[3,3’-DIMETHOXY-4’-(4-METHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE exerts its effects depends on its interaction with specific molecular targets. The methoxy and benzamido groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The biphenyl core provides a rigid scaffold that can fit into hydrophobic pockets of target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s dual benzamide groups distinguish it from sulfonamide or triazole-based analogs .
- Methoxy substituents may improve solubility compared to halogenated (Cl, Br) or trifluoromethyl-containing compounds .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy:
- The target’s benzamide groups are expected to show strong C=O stretching at 1660–1680 cm⁻¹ , consistent with analogous hydrazinecarbothioamides .
- Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the lack of thiol tautomers, similar to triazole-thiones in .
Solubility and Reactivity:
Biological Activity
N-[3,3'-Dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide is . The compound features multiple methoxy groups and a biphenyl structure, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 516.56 g/mol |
| LogP | 4.25 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Pharmacological Effects
Research indicates that N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The biphenyl structure is known to interact with cellular pathways involved in tumor proliferation.
- Anti-inflammatory Properties : The methoxy groups in the structure are associated with anti-inflammatory effects. This compound may modulate inflammatory cytokines, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Some research has indicated potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
The exact mechanisms by which N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide exerts its effects are still under investigation. Potential mechanisms include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The compound may interact with various receptors, including those involved in inflammation and pain pathways.
Study 1: Antitumor Activity Assessment
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into the compound's mechanism of action was warranted due to its promising results in vitro.
Study 2: Anti-inflammatory Mechanism Exploration
Another study explored the anti-inflammatory properties of this compound using an animal model of arthritis. Administration of N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed reduced synovial inflammation compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., Suzuki-Miyaura for biphenyl formation) under palladium catalysis .
- Amidation steps using activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under reflux in aprotic solvents like dichloromethane or THF .
- Protection/deprotection of methoxy groups to ensure regioselectivity, often employing trimethylsilyl chloride (TMSCl) or boron tribromide (BBr3) .
- Purification via column chromatography or recrystallization, monitored by TLC .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- <sup>1</sup>H and <sup>13</sup>C NMR : To confirm methoxy groups, biphenyl linkage, and benzamide substituents. Aromatic proton splitting patterns are key .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification .
- HPLC : To assess purity (>95% required for biological assays) .
- IR Spectroscopy : To identify amide C=O stretching (~1650 cm<sup>-1</sup>) and methoxy C-O bonds (~1250 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Statistical tools (e.g., ANOVA) identify significant factors .
- In-line monitoring : Employ techniques like ReactIR to track reaction progression in real time .
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) may enhance amidation efficiency .
Q. How to address contradictions in biological activity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .
- Compound purity : Impurities >5% can skew results; re-purify via preparative HPLC .
- Solubility considerations : Use DMSO stocks at standardized concentrations (<0.1% v/v to avoid cytotoxicity) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with methoxy/amide groups .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (software: GROMACS) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. What strategies enable regioselective functionalization of the biphenyl core?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at specific positions .
- Protection strategies : Temporarily block reactive sites (e.g., methoxy groups) with TMSCl during halogenation .
- Cross-coupling optimization : Select catalysts (e.g., Pd(PPh3)4) for selective C-C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
